3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, benzofuran, carbonyl, phenyl, thiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic strategies might include:
Formation of the benzofuran ring: This could be achieved through cyclization reactions involving phenol derivatives and appropriate electrophiles.
Introduction of the thiazole ring: This might involve the condensation of thioamides with α-haloketones.
Construction of the pyrrolone core: This could be synthesized via cyclization reactions involving amides and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimizing each synthetic step for yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to isolate intermediates and final products.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound’s diverse functional groups make it a candidate for studying interactions with biological targets.
Medicine
Drug development:
Industry
Material science: Applications in developing new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the compound’s functional groups could interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved might include:
Enzyme inhibition or activation: Depending on the interaction with active sites.
Receptor binding: Leading to agonistic or antagonistic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran moieties.
Thiazole derivatives: Compounds with thiazole rings.
Pyrrolone derivatives: Compounds with pyrrolone cores.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O4S/c1-14(2)16-4-6-17(7-5-16)22-21(24(30)25(31)28(22)26-27-10-11-33-26)23(29)18-8-9-20-19(13-18)12-15(3)32-20/h4-11,13-15,22,29H,12H2,1-3H3/b23-21- |
InChI Key |
CJNVVCCGQFGFCD-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C)O |
Origin of Product |
United States |
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